molecular formula C14H20O B12370216 2-Benzylideneheptan-1-ol-d5

2-Benzylideneheptan-1-ol-d5

Cat. No.: B12370216
M. Wt: 209.34 g/mol
InChI Key: LIPHCKNQPJXUQF-BOBKGOLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneheptan-1-ol-d5 typically involves the deuteration of 4-Ethyl-2-methoxyphenolThe reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylideneheptan-1-ol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzylideneheptan-1-ol-d5 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mechanism of Action

The mechanism of action of 2-Benzylideneheptan-1-ol-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, and elimination compared to non-deuterated analogs. This makes it a valuable tool in studying the effects of isotopic substitution on molecular behavior .

Comparison with Similar Compounds

    2-Benzylideneheptan-1-ol: The non-deuterated analog of 2-Benzylideneheptan-1-ol-d5.

    4-Ethyl-2-methoxyphenol: The precursor used in the synthesis of this compound.

Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The deuterium atoms enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C14H20O

Molecular Weight

209.34 g/mol

IUPAC Name

(2Z)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptan-1-ol

InChI

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11-/i4D,6D,7D,8D,9D

InChI Key

LIPHCKNQPJXUQF-BOBKGOLOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/CCCCC)\CO)[2H])[2H]

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CO

Origin of Product

United States

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